5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid: is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves the construction of the pyrrolo-pyridine core followed by functionalization at specific positions. One common synthetic route starts with the cyclization of a suitable pyridine derivative with an appropriate pyrrole precursor. The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as:
Raw Material Selection: Choosing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions at specific positions on the pyrrolo-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo-pyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further synthetic applications .
Scientific Research Applications
5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of specific enzymes or receptors.
Biological Studies: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of fibroblast growth factor receptors, thereby modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
- 4-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
- 5-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Uniqueness
5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This methyl group may enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable compound for various research and industrial applications .
Biological Activity
5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (also referred to as 5-Methyl-2-carboxypyrrolo[3,2-b]pyridine) is a heterocyclic compound characterized by a fused pyrrole and pyridine structure. Its molecular formula is C9H8N2O2 with a molecular weight of 176.17 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound includes:
- A carboxylic acid functional group at the 2-position, contributing to its acidity.
- A methyl group at the 5-position, which enhances lipophilicity, potentially influencing its biological activity and pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrrolo[3,2-b]pyridine compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, related compounds have demonstrated IC50 values in the nanomolar range against FGFR1, 2, and 3, indicating strong potential for anticancer applications .
-
Multitarget Interactions :
- The compound interacts with various biological targets, suggesting its potential as a multitarget agent in drug discovery efforts. This characteristic is particularly valuable in developing treatments for complex diseases like cancer where multiple pathways are involved .
-
Neuroprotective Effects :
- Some studies suggest that related pyrrole derivatives exhibit neuroprotective effects, although specific data on this compound in this context is limited. The structural features may contribute to interactions with neuroreceptors or enzymes involved in neurodegenerative processes.
Synthesis and Derivatives
Several synthetic routes have been developed for this compound. These methods allow for the exploration of various derivatives that can enhance biological activity or alter pharmacokinetic profiles. The ability to modify the compound's structure is crucial for optimizing its therapeutic potential .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Similarity | Unique Features |
---|---|---|
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | High | Lacks methyl group; different biological profile |
1H-Pyrrolo[3,2-h]quinoline-2-carboxylic acid | Moderate | Quinoline structure may affect reactivity |
5-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | Moderate | Chlorine substituent alters lipophilicity |
1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid | Moderate | Different carboxyl position affecting activity |
The uniqueness of this compound lies in its specific methyl substitution and resultant influence on its biological activity compared to these analogs .
Case Studies and Research Findings
A significant body of research has focused on the biological evaluation of related compounds. For instance:
- In a study evaluating the anticancer properties of pyrrolo derivatives, a compound structurally similar to 5-Methyl-1H-pyrrolo[3,2-b]pyridine was found to significantly inhibit breast cancer cell proliferation and induce apoptosis at low concentrations .
These findings highlight the therapeutic potential of this class of compounds.
Properties
IUPAC Name |
5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(10-5)4-8(11-6)9(12)13/h2-4,11H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFHIWDVHXJKFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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